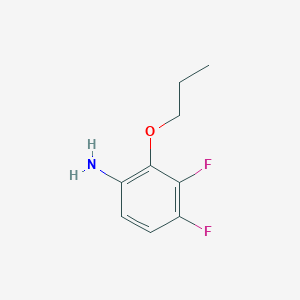
3,4-Difluoro-2-propoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-2-propoxyaniline is an organic compound with the molecular formula C9H11F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-propoxyaniline typically involves the reaction of 3,4-difluoroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the propoxy group. The reaction can be represented as follows:
3,4-Difluoroaniline+Propyl BromideK2CO3,Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction conditions such as temperature, pressure, and reaction time are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-propoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-2-propoxyaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-propoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets. The propoxy group can also influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoroaniline: Lacks the propoxy group, making it less hydrophobic.
2,4-Difluoroaniline: Different substitution pattern on the benzene ring.
3,4-Difluorophenol: Contains a hydroxyl group instead of an amino group.
Uniqueness
3,4-Difluoro-2-propoxyaniline is unique due to the presence of both fluorine and propoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3,4-difluoro-2-propoxyaniline |
InChI |
InChI=1S/C9H11F2NO/c1-2-5-13-9-7(12)4-3-6(10)8(9)11/h3-4H,2,5,12H2,1H3 |
InChI Key |
RZLKZGTXKZIWKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13288623.png)

![2-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol](/img/structure/B13288635.png)
amine](/img/structure/B13288636.png)
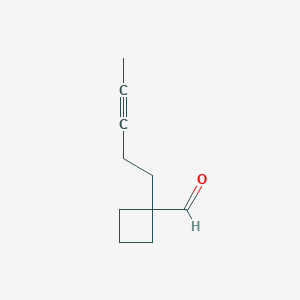
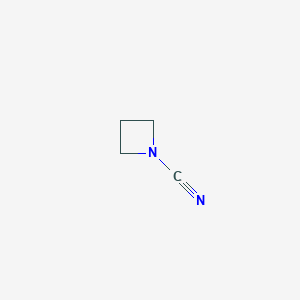
![4-[(2-Methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13288654.png)

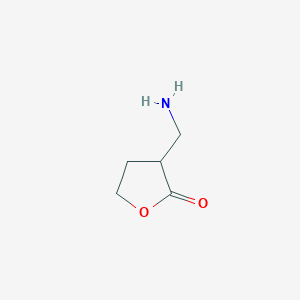
![N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B13288672.png)

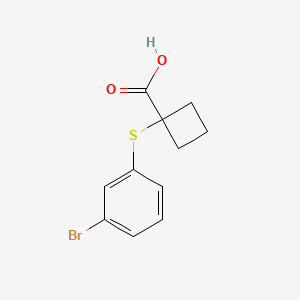

amine](/img/structure/B13288711.png)
